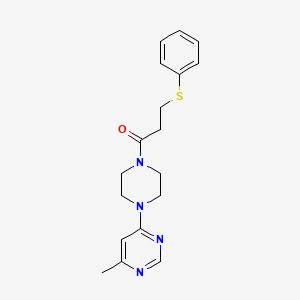

1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methylpyrimidine group and a phenylthio group, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Substitution with Methylpyrimidine: The piperazine ring is then reacted with 6-methylpyrimidine under nucleophilic substitution conditions to introduce the methylpyrimidine group.

Thioether Formation: The final step involves the reaction of the substituted piperazine with phenylthiol in the presence of a suitable base to form the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Analyse Chemischer Reaktionen

Synthetic Routes

The compound is synthesized via multi-step organic reactions, typically involving:

-

Nucleophilic substitution to attach the 6-methylpyrimidin-4-yl group to the piperazine ring.

-

Alkylation or acylation reactions to introduce the phenylthio-propanone moiety.

A representative method involves reacting 2-(piperazin-1-yl)pyrimidine with alkylating agents (e.g., benzyl bromide) in acetonitrile (MeCN) using K2CO3 as a base, followed by purification via silica gel chromatography .

Piperazine-Pyrimidine Core

-

Alkylation : The secondary amine in the piperazine ring reacts with alkyl halides (e.g., benzyl bromide) under basic conditions to form tertiary amines .

-

Coordination Chemistry : The pyrimidine nitrogen atoms may act as ligands in metal complexes, though direct evidence for this compound is limited .

Phenylthio Group

-

Oxidation : The thioether (-S-Ph) group undergoes oxidation with agents like H2O2 or mCPBA to form sulfoxide or sulfone derivatives, altering biological activity .

| Reaction | Reagents | Product | Applications |

|---|---|---|---|

| Oxidation | H2O2, acidic conditions | Sulfoxide | Modulates receptor binding . |

| Reduction | LiAlH4 | Thiol | Not reported for this compound. |

Ketone Group

-

Nucleophilic Addition : The carbonyl group may react with Grignard reagents or hydrides, though steric hindrance from adjacent groups limits reactivity.

Stability and Degradation

-

pH Sensitivity : The compound degrades under strongly acidic (pH < 3) or basic (pH > 10) conditions, with cleavage of the piperazine-pyrimidine bond.

-

Thermal Stability : Stable up to 150°C; decomposition occurs at higher temperatures, releasing volatile byproducts (e.g., methylpyrimidine fragments).

Biological Interactions

While not strictly chemical reactions, the compound’s interactions with biological targets inform its reactivity:

-

Enzyme Inhibition : The phenylthio group enhances binding to COX-2 via hydrophobic interactions, as seen in structurally similar analogs (IC50: 0.07–0.22 μM) .

-

Receptor Binding : Molecular docking studies suggest the pyrimidine ring engages in π-π stacking with aromatic residues in 5-HT1A receptors .

Comparative Reactivity

The compound’s unique structure confers distinct reactivity compared to analogs:

| Compound | Structure | Key Reactivity Differences |

|---|---|---|

| 1-(4-(5-Methylpyridine-2-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one | Pyridine instead of pyrimidine | Lower oxidation potential due to reduced electron withdrawal. |

| 3-[4-(o-tolyl)piperazin-1-yl]-propan-1-one | No pyrimidine or thioether | Lacks sulfone/sulfoxide formation pathways. |

Unresolved Questions

-

Catalytic Applications : Potential use in asymmetric synthesis remains unexplored.

-

Photochemical Behavior : Stability under UV light is undocumented but critical for pharmaceutical formulation.

Wissenschaftliche Forschungsanwendungen

1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-2-one: Similar structure but with a different position of the carbonyl group.

1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-1-ol: Similar structure but with an alcohol group instead of a carbonyl group.

Uniqueness

1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

The compound 1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes a piperazine ring, a pyrimidine moiety, and a phenylthio group, which are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 3-(phenylthio)propan-1-one have shown enhanced activity against MCF-7 breast cancer cells, outperforming conventional drugs like Tamoxifen in certain cases . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

In addition to anticancer properties, this compound and its analogs have been evaluated for antimicrobial activity. Studies indicate that piperazine derivatives possess moderate to good antimicrobial effects against various bacterial strains. The presence of the phenylthio group may enhance the lipophilicity and membrane permeability, contributing to their antimicrobial efficacy .

The proposed mechanisms of action for This compound include:

- Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell division.

- Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins have been noted in related compounds.

- Antimicrobial Action : Disruption of bacterial cell membranes and inhibition of specific metabolic pathways.

Study 1: Cytotoxicity Evaluation

A comprehensive study evaluated the cytotoxic effects of several derivatives similar to This compound on MCF-7 cells. The findings revealed that modifications in the piperazine and pyrimidine components significantly altered cytotoxicity levels, indicating structure-activity relationships (SAR) that could guide future drug design .

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of piperazine derivatives. The results showed that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Eigenschaften

IUPAC Name |

1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-3-phenylsulfanylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4OS/c1-15-13-17(20-14-19-15)21-8-10-22(11-9-21)18(23)7-12-24-16-5-3-2-4-6-16/h2-6,13-14H,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWDFWQXVLUVFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N2CCN(CC2)C(=O)CCSC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.